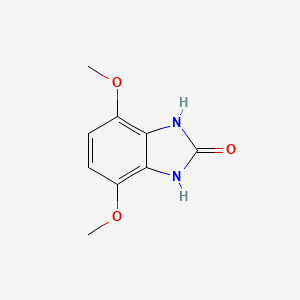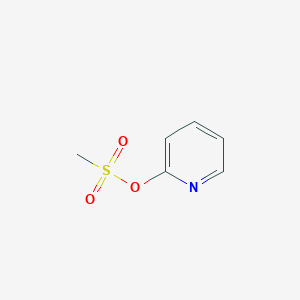
Pyridin-2-yl methanesulfonate
Overview
Description
Pyridin-2-yl methanesulfonate: is an organic compound that features a pyridine ring substituted with a methanesulfonate group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Oxidation: One method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions. This method is efficient and environmentally friendly.
Catalyst-Free Synthesis: Another approach is the catalyst-free synthesis of substituted pyridin-2-yl carbamates from the corresponding hetaryl ureas and alcohols. This method is notable for its simplicity and high yields.
Industrial Production Methods: Industrial production methods for pyridin-2-yl methanesulfonate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can also participate in substitution reactions, where the methanesulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used in oxidation reactions involving this compound.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product of oxidation is pyridin-2-yl-methanone.
Substitution: The products of substitution reactions vary based on the nucleophile used.
Scientific Research Applications
Chemistry:
- Pyridin-2-yl methanesulfonate is used as an intermediate in the synthesis of various heterocyclic compounds .
- It is also employed in the preparation of pyridin-2-yl carbamates, which have potential applications in medicinal chemistry .
Biology and Medicine:
- Compounds derived from this compound have been studied for their anti-fibrotic activities .
- They are also being explored for their potential use as pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of pyridin-2-yl methanesulfonate in chemical reactions typically involves the activation of the methanesulfonate group, which can then participate in various transformations. In oxidation reactions, the copper catalyst facilitates the transfer of oxygen from water to the substrate . In substitution reactions, the methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the pyridine ring.
Comparison with Similar Compounds
Pyridin-2-yl-methanone: This compound is a product of the oxidation of pyridin-2-yl methanesulfonate and shares similar structural features.
Pyridin-2-yl carbamates: These compounds are synthesized from this compound and have applications in medicinal chemistry.
Uniqueness: this compound is unique due to its versatile reactivity and its role as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo both oxidation and substitution reactions makes it a valuable compound in organic synthesis.
Properties
IUPAC Name |
pyridin-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(8,9)10-6-4-2-3-5-7-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQCXFVXBNJCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296621 | |
| Record name | pyridin-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25795-97-5 | |
| Record name | NSC110559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyridin-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)
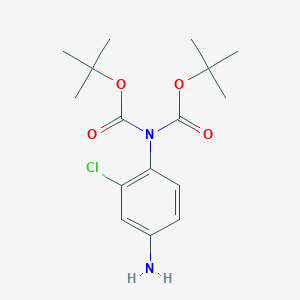
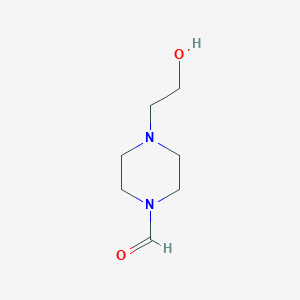
![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)
![Pyridazino[4,5-d]pyridazine](/img/structure/B3350090.png)
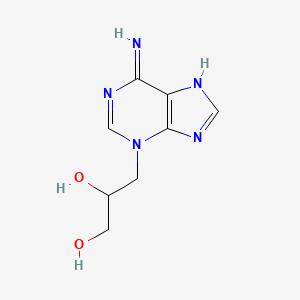
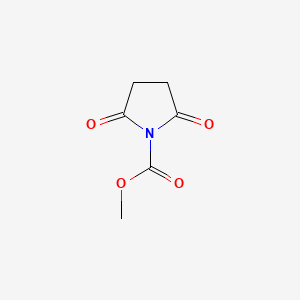
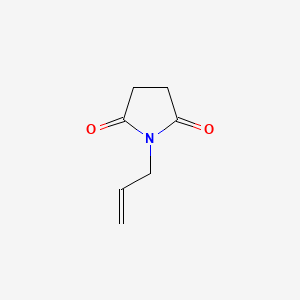
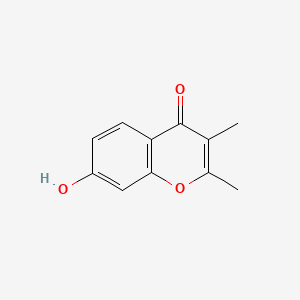
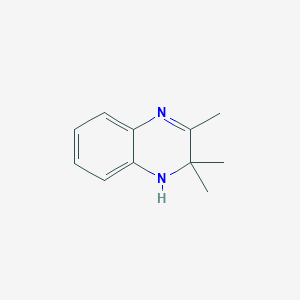
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3350148.png)
![5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3350151.png)
